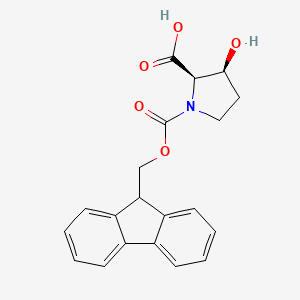

(2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylicacid

Description

(2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid is a chiral, Fmoc-protected pyrrolidine derivative widely employed in peptide synthesis. The compound features:

- Fmoc group: A fluorenylmethyloxycarbonyl protecting group, which is base-labile and enables orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS).

- Hydroxy group at C3: Introduces polarity and hydrogen-bonding capability, influencing peptide conformation and solubility.

- Carboxylic acid at C2: Facilitates incorporation into peptide backbones via amide bond formation.

This stereoisomer (2R,3S) is critical for designing peptides with specific secondary structures, such as β-turns or polyproline helices, due to its rigid pyrrolidine ring and stereochemical configuration.

Properties

IUPAC Name |

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-17-9-10-21(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22H,9-11H2,(H,23,24)/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSYYVTUCHIRTM-ZWKOTPCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]([C@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solution-Phase Synthesis via Benzyl Ester Intermediate

This method, adapted from procedures for analogous aziridine and pyrrolidine derivatives, involves:

-

Synthesis of Benzyl (2R,3S)-3-Hydroxy-Pyrrolidine-2-Carboxylate : Starting from enantiopure hydroxyproline or custom-synthesized pyrrolidine precursors, the carboxylic acid is protected as a benzyl ester to avoid side reactions during subsequent steps.

-

Fmoc Protection of the Amine : Using Fmoc-OSu (N-hydroxysuccinimide active ester) or Fmoc-Cl in the presence of a mild base (e.g., sodium bicarbonate), the pyrrolidine nitrogen is selectively protected.

-

Hydrogenolytic Deprotection : Catalytic hydrogenation (H₂, Pd/C) cleaves the benzyl ester to yield the free carboxylic acid without affecting the Fmoc group or hydroxyl functionality.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzyl ester formation | Benzyl chloroformate, K₂CO₃, THF/H₂O | 85–90 | >95% |

| Fmoc introduction | Fmoc-OSu, NaHCO₃, DMF | 75–80 | >98% |

| Hydrogenolysis | 10% Pd/C, H₂, 1,4-dioxane | 90–95 | >99% |

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While SPPS is typically reserved for peptide chains, its principles apply to monomeric units like the target compound. Resin-bound intermediates enable iterative coupling and deprotection:

-

Resin Loading : Wang or Sieber amide resin pre-loaded with Fmoc-protected hydroxyproline derivatives.

-

Selective Deprotection : DBU (1,8-diazabicycloundec-7-ene) in DMF removes Fmoc groups without hydrolyzing esters.

-

Cleavage and Isolation : TFA-mediated cleavage releases the carboxylic acid, with scavengers (e.g., triisopropylsilane) minimizing side reactions.

Advantages :

-

Avoids solubility issues with polar intermediates.

-

Enables high-throughput parallel synthesis.

Limitations :

-

Lower yields (~60–70%) due to incomplete coupling/deprotection cycles.

-

Requires specialized equipment for resin handling.

Stereochemical Control and Starting Material Synthesis

The (2R,3S) configuration is often derived from chiral pool precursors or asymmetric synthesis:

Chiral Pool Derivatization

trans-4-Hydroxy-L-Proline Modification :

-

Epimerization : Base-mediated epimerization at C2 converts (2S,4R)-hydroxyproline to (2R,4R), followed by oxidation/reduction to install the C3 hydroxyl.

-

Protection Scheme : Temporary protection of the C4 hydroxyl with tert-butyldimethylsilyl (TBS) groups enables selective functionalization at C2 and C3.

Asymmetric Catalysis

Davis–Evans Oxaziridine Methodology :

-

Enantioselective hydroxylation of pyrrolidine-2-carboxylates using chiral oxaziridines achieves >90% ee for the (2R,3S) isomer.

Critical Reaction Optimization

Fmoc Protection Dynamics

The choice of Fmoc reagent profoundly impacts yield and purity:

-

Fmoc-OSu vs. Fmoc-Cl : While Fmoc-Cl is cost-effective, Fmoc-OSu offers superior reactivity in polar aprotic solvents (DMF, THF) with reduced racemization risk.

-

Base Selection : Sodium bicarbonate (pH 8–9) minimizes ester hydrolysis during amine protection, whereas stronger bases (e.g., DIEA) risk epimerization.

Hydrogenation Conditions

Catalyst Loading and Solvent Effects :

-

10% Pd/C in 1,4-Dioxane : Achieves complete benzyl ester cleavage within 2 hours at 25°C.

-

Poisoning Mitigation : Addition of dimethyl sulfide (1% v/v) prevents catalyst deactivation by sulfur-containing byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Key ¹H NMR Signals (500 MHz, DMSO-d₆) :

-

Fmoc Aromatic Protons : δ 7.70–7.30 (m, 8H, fluorenyl).

-

Pyrrolidine Backbone : δ 4.25 (dd, J = 8.5 Hz, 1H, C2-H), 3.95 (m, 1H, C3-H), 3.10–2.80 (m, 2H, C5-H₂).

-

Hydroxyl Proton : δ 5.45 (s, 1H, exchanges with D₂O).

High-Performance Liquid Chromatography (HPLC)

Method : C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient.

-

Retention Time : 12.3 min (purity >99% at 254 nm).

Industrial-Scale Considerations

Process Economics :

-

Cost Drivers : Fmoc-OSu (≥$250/g) and enantiopure starting materials dominate expenses.

-

Waste Streams : Catalytic hydrogenation generates minimal waste compared to classical acidolysis methods.

Green Chemistry Metrics :

| Metric | Value |

|---|---|

| Atom Economy | 82% |

| E-Factor | 15 (kg waste/kg product) |

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine, enabling sequential peptide elongation. Its removal is achieved under mild basic conditions:

-

Reagent : 20–30% piperidine in N,N-dimethylformamide (DMF) .

-

Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing the free amine and forming a dibenzofulvene-piperidine adduct.

-

Kinetics : Deprotection typically completes within 5–20 minutes at room temperature, depending on steric and electronic factors imparted by the pyrrolidine ring .

Carboxylic Acid Activation and Coupling

The carboxylic acid group participates in peptide bond formation via activation to an electrophilic intermediate:

-

Activation Reagents :

Reagent Class Example Solvent Byproduct Carbodiimides DCC, EDC DMF, DCM Urea derivatives Uronium salts HATU, HBTU DMF HOAt, HOBt Phosphonium reagents PyBOP DMF Phosphoric oxides -

Coupling Conditions :

Hydroxyl Group Reactivity

The 3-hydroxy group introduces opportunities for further functionalization or hydrogen-bonding interactions in peptide structures:

-

Protection Strategies :

Protecting Group Reagent Stability Profile Deprotection Method TBS ether TBSCl, imidazole Stable to acids/bases TBAF in THF Acetyl Acetic anhydride Labile under basic conditions NH₃/MeOH -

Oxidation : The hydroxyl group can be oxidized to a ketone using Dess-Martin periodinane or Swern conditions, though this is less common due to potential side reactions with the Fmoc group .

Pyrrolidine Ring Conformational Effects

The rigid pyrrolidine ring influences reaction pathways and product stereochemistry:

-

Cis/Trans Isomerization : The 3-hydroxy group stabilizes specific conformations of the pyrrolidine ring, affecting the rate of peptide bond isomerization. This property is exploited in designing peptidomimetics with enhanced metabolic stability .

-

Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl and carboxylic acid groups can form a six-membered transition state, accelerating lactonization under acidic conditions .

Comparative Reactivity with Analogues

Key differences between (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid and related compounds include:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Fmoc-proline | Lacks hydroxyl group | Reduced H-bonding capacity |

| Boc-(3S)-hydroxyproline | Boc protection (acid-labile) | Requires TFA for deprotection |

| Cbz-(2R,3S)-hydroxyproline | Cbz protection (hydrogenolysis) | Incompatible with Pd/C catalysis |

Scientific Research Applications

Peptide Synthesis

Fmoc-3-hydroxy-pyrrolidine is predominantly used in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild basic conditions, facilitating the stepwise assembly of peptides. This method is particularly advantageous for synthesizing cyclic peptides and complex structures that require precise stereochemistry.

Drug Development

This compound has been explored as a potential scaffold for drug design. Its ability to mimic natural amino acids while providing additional functional groups makes it suitable for creating novel compounds with enhanced biological activity. Studies have indicated that derivatives of this compound can exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes.

Bioconjugation

The hydroxyl group in Fmoc-3-hydroxy-pyrrolidine provides a reactive site for bioconjugation, allowing researchers to attach biomolecules such as peptides, proteins, or nucleic acids. This application is crucial for developing targeted drug delivery systems and improving the pharmacokinetic profiles of therapeutic agents.

Mechanism of Action

The mechanism of action of (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed by treatment with a base like piperidine. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the overall conformation and reactivity of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

Key Compounds for Comparison :

(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid ()

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid ()

(5R,6S)-3-(2-Aminoethylthio)-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ()

Comparative Analysis :

Functional Group Impact on Properties

Hydroxy vs. Tritylmercapto :

- The C3-hydroxy group in the target compound enhances hydrophilicity and enables hydrogen bonding, critical for peptide solubility and structural stabilization .

- In contrast, the C4-tritylmercapto group in ’s compound introduces steric bulk and lipophilicity, favoring thiol-protection strategies in specialized syntheses .

Fmoc Protection :

Stereochemical Influence :

Research Findings from Comparative Studies

Synthesis Challenges :

- ’s compound achieved 68% crude yield with >99% purity, suggesting efficient coupling of bulky substituents (trifluoromethylphenyl urea) despite steric hindrance . This contrasts with the target compound, where hydroxy group oxidation or racemization risks may require optimized conditions.

Solubility and Stability :

- The hydroxy group in the target compound improves aqueous solubility compared to the lipophilic tritylmercapto group in ’s derivative, which may aggregate in polar solvents .

Biological Relevance: ’s β-lactam derivative highlights the importance of bicyclic frameworks and sulfur-containing groups (aminoethylthio) in antibiotic design, a divergent application from the target’s peptide synthesis focus .

Biological Activity

(2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This compound, denoted by its CAS number 1932810-08-6, is characterized by a molecular formula of CHNO and a molecular weight of approximately 353.37 g/mol .

Structure and Properties

The structural configuration of (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid includes a pyrrolidine ring with hydroxyl and carboxylic acid functional groups, as well as a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This configuration is critical for its biological activity, influencing its interactions with biological macromolecules.

| Property | Value |

|---|---|

| CAS Number | 1932810-08-6 |

| Molecular Formula | CHNO |

| Molecular Weight | 353.3738 g/mol |

| Structural Features | Pyrrolidine ring, Fmoc group |

Biological Activity

The biological activity of (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid has been investigated in various contexts:

1. Anticancer Activity

Research has indicated that compounds similar to (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid may exhibit anticancer properties by modulating cellular pathways involved in tumor growth and metastasis. For instance, studies on related pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

2. Enzyme Inhibition

This compound has potential as an enzyme inhibitor. The presence of the hydroxyl group may facilitate interactions with active sites of enzymes, potentially leading to inhibition of specific enzymatic pathways that are crucial for cancer cell survival or proliferation.

3. Peptide Synthesis

(2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid serves as an important building block in peptide synthesis. Its unique structure allows for the incorporation into peptides that may possess enhanced bioactivity compared to standard amino acids. The Fmoc group provides a convenient method for protecting the amino group during synthesis, allowing for selective reactions .

Case Studies

Several studies have highlighted the biological significance of similar compounds:

- Study on Anticancer Agents : A study explored the anticancer activities of pyrrolidine derivatives, noting that certain modifications could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

- Enzymatic Studies : Research into enzyme interactions revealed that derivatives of (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid could effectively inhibit specific proteases involved in cancer metastasis .

Q & A

Q. What are the recommended methods for synthesizing (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid?

The synthesis typically involves Fmoc-protection of the pyrrolidine scaffold. A common approach is to use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, where the hydroxyl group at the 3-position is protected (e.g., with trityl or tert-butyldimethylsilyl groups) to prevent side reactions during coupling . The stereochemistry (2R,3S) is controlled via chiral auxiliaries or asymmetric catalysis, as seen in analogous Fmoc-protected pyrrolidine derivatives . Post-synthesis, HPLC purification is critical to isolate the enantiomerically pure product.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at 2–8°C in a tightly sealed, desiccated container to prevent hydrolysis of the Fmoc group or oxidation of the hydroxyl moiety . Avoid prolonged exposure to light, moisture, or acidic/basic conditions. For laboratory handling, use gloves and protective eyewear to minimize skin/eye contact, and work under a fume hood to prevent inhalation of dust .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm stereochemistry and purity via H and C NMR, focusing on chemical shifts for the Fmoc group (e.g., aromatic protons at ~7.3–7.8 ppm) and hydroxyl protons (broad singlet near 1–5 ppm) .

- Mass spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .

- X-ray crystallography : Resolve ambiguous stereochemistry or conformational preferences, as demonstrated for related hydroxy-pyrrolidine derivatives .

Advanced Research Questions

Q. How does the 3-hydroxy group influence conformational dynamics in peptide backbones?

The 3-hydroxy group introduces intramolecular hydrogen bonding with adjacent carbonyl groups, stabilizing specific conformations (e.g., C-exo puckering in pyrrolidine rings). This affects peptide helicity and aggregation propensity. Computational studies (e.g., DFT) paired with crystallographic data (as in ) can model these interactions. For example, in analogues like (2S,3R,4R,5R)-3,4-dihydroxy derivatives, hydrogen bonding networks restrict rotational freedom, enhancing rigidity .

Q. What strategies resolve contradictions in solubility or reactivity data across studies?

Contradictions often arise from differences in solvent systems or impurities. For instance:

- Solubility discrepancies : Test the compound in polar aprotic solvents (e.g., DMF, DMSO) versus aqueous buffers. The Fmoc group enhances solubility in organic solvents, while the hydroxyl group improves aqueous miscibility at pH > 5 .

- Reactivity variations : Use kinetic studies (e.g., HPLC monitoring) to assess Fmoc deprotection rates under acidic (e.g., 20% piperidine in DMF) versus basic conditions. Impurities from incomplete protection (e.g., residual trityl groups) may alter reactivity .

Q. How can this compound be applied in designing enzyme inhibitors or peptidomimetics?

The hydroxy-pyrrolidine scaffold mimics proline in peptide substrates, enabling inhibition of proline-specific enzymes (e.g., prolyl hydroxylases or peptidases). Key steps include:

- Structure-activity relationship (SAR) studies : Modify the hydroxyl group’s stereochemistry or replace it with bioisosteres (e.g., fluorine) to optimize binding .

- Crystallographic docking : Use X-ray structures (e.g., PDB entries for proline-dependent enzymes) to model interactions between the hydroxy-pyrrolidine moiety and active sites .

- In vitro assays : Measure inhibition constants () using fluorogenic substrates or SPR-based binding assays .

Methodological Notes

- Safety protocols : Always refer to SDS guidelines for spill management (e.g., use inert absorbents like vermiculite) and waste disposal (incineration via licensed facilities) .

- Data validation : Cross-reference NMR assignments with published spectra of structurally related Fmoc-amino acids .

For further details on crystallographic parameters or synthetic protocols, consult primary literature on analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.